
2-(2-Methylphenyl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O. It is a derivative of allyl alcohol, featuring a phenyl group substituted at the second carbon of the prop-2-en-1-ol chain. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with propargyl alcohol under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-(2-Methylphenyl)prop-2-yn-1-ol. This process utilizes a palladium catalyst and hydrogen gas under high pressure and moderate temperatures. The reaction is efficient and yields high purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylphenyl)prop-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(2-Methylphenyl)prop-2-en-1-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 2-(2-Methylphenyl)propan-1-ol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: 2-(2-Methylphenyl)prop-2-en-1-one.
Reduction: 2-(2-Methylphenyl)propan-1-ol.
Substitution: 2-(2-Methylphenyl)prop-2-en-1-yl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of polymers and resins, contributing to the development of advanced materials.
Wirkmechanismus
The mechanism of action of 2-(2-Methylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-propen-1-ol: A simpler allylic alcohol with similar reactivity but lacking the phenyl group.
2-(4-Methylphenyl)prop-2-en-1-ol: A structural isomer with the methyl group on the para position of the phenyl ring.
2-Phenylprop-2-en-1-ol: Lacks the methyl substitution on the phenyl ring.
Uniqueness
2-(2-Methylphenyl)prop-2-en-1-ol is unique due to the presence of the methyl group on the ortho position of the phenyl ring, which influences its reactivity and physical properties. This structural feature can lead to different steric and electronic effects compared to its isomers and analogs, making it a valuable compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C10H12O |
|---|---|
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
2-(2-methylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H12O/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,11H,2,7H2,1H3 |
InChI-Schlüssel |
NBYAVDCQHTWGJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13469968.png)
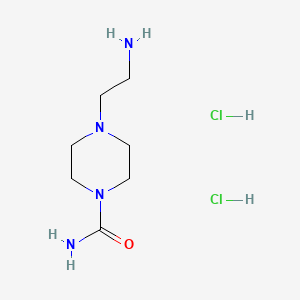
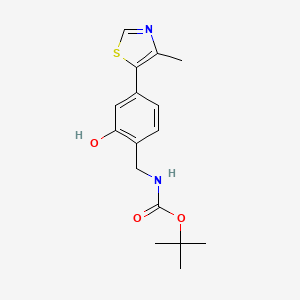
![3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13469983.png)
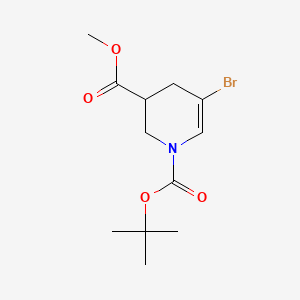
![2-chloro-4-fluoro-N-methyl-N-[methyl(propan-2-yl)sulfamoyl]-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13469992.png)
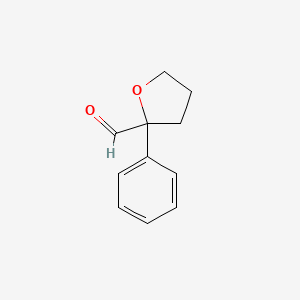

![2-[3-(Dimethylamino)cyclobutyl]acetic acid hydrochloride](/img/structure/B13470005.png)
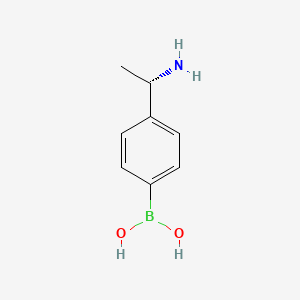
![3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13470012.png)
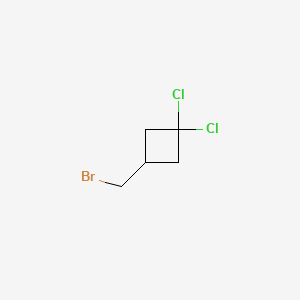
![3-{4-[(tert-butoxy)carbonyl]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-2-yl}benzoic acid](/img/structure/B13470025.png)

